Superior HIV-1 Integrase Inhibitory Potency vs. Terphenyllin in Coupled and Strand Transfer Assays
3-Hydroxyterphenyllin exhibits significantly stronger inhibition of HIV-1 integrase compared to its parent compound terphenyllin in both coupled and strand transfer assays [1]. The 3-hydroxy substitution enhances potency by approximately 6-fold in the coupled assay and 4-fold in the strand transfer assay.
| Evidence Dimension | HIV-1 Integrase Inhibition (IC50) |
|---|---|
| Target Compound Data | Coupled: 2.8 μM; Strand Transfer: 12.1 μM |
| Comparator Or Baseline | Terphenyllin: Coupled 17.7 μM; Strand Transfer 47.7 μM |
| Quantified Difference | Coupled: ~6.3-fold more potent; Strand Transfer: ~3.9-fold more potent |
| Conditions | In vitro enzymatic assays; coupled and strand transfer formats [1] |
Why This Matters
The enhanced potency against HIV-1 integrase positions 3-hydroxyterphenyllin as a more promising lead scaffold for antiviral development than terphenyllin.
- [1] Singh, S. B.; Jayasuriya, H.; Dewey, R.; et al. Isolation, structure, and HIV-1-integrase inhibitory activity of structurally diverse fungal metabolites. J. Ind. Microbiol. Biotechnol. 2003, 30 (12), 721–731. View Source
